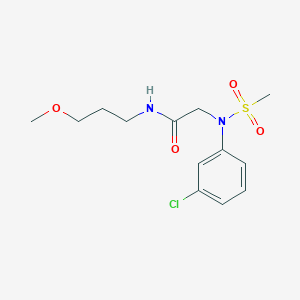![molecular formula C13H19INO4P B4890270 diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate, also known as IMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMP is a phosphonate ester derivative of the N-methylated amino acid, glycine, and is a member of the class of compounds known as phosphonate esters.
Wirkmechanismus
The mechanism of action of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is not fully understood. However, it is believed that diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has also been found to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is its broad-spectrum activity against various diseases and conditions. However, one of the limitations of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate. One area of research is the development of new drugs based on the structure of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate. Another area of research is the investigation of the mechanism of action of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate and its potential targets in the body. Additionally, there is a need for further studies to determine the safety and efficacy of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate in humans.
Synthesemethoden
The synthesis of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate involves the reaction of diethyl phosphite with N-methyl glycine methyl ester to form diethyl {[(methylamino)methyl]phosphonate}. This intermediate is then reacted with 4-iodobenzoyl chloride to produce diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate.
Wissenschaftliche Forschungsanwendungen
Diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been found to exhibit potent anti-inflammatory, antiviral, and anticancer activities.
Eigenschaften
IUPAC Name |
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19INO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-6-8-12(14)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBIIJJLDXNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C(=O)C1=CC=C(C=C1)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19INO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)

![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)